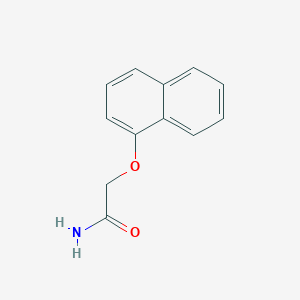

2-(Naphthalen-1-yloxy)acetamide

概要

説明

2-(Naphthalen-1-yloxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a naphthalene ring attached to an acetamide group through an ether linkage

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yloxy)acetamide typically involves the reaction of naphthol with chloroacetamide in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of naphthol is replaced by the acetamide group. The reaction conditions often include the use of a solvent such as ethanol and a base like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

2-(Naphthalen-1-yloxy)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine group.

Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Naphthylamine derivatives.

Substitution: Nitro-naphthalene or halo-naphthalene derivatives.

科学的研究の応用

Medicinal Chemistry

- TRPM4 Inhibition : Research indicates that 2-(Naphthalen-1-yloxy)acetamide exhibits potential as a TRPM4 inhibitor. This characteristic is being explored for its therapeutic implications in treating prostate cancer. The compound has demonstrated antiproliferative activity against prostate cancer cell lines, indicating its potential utility in cancer therapies .

- Analgesic Properties : A study synthesized various derivatives of acetamide, including those based on this compound, and assessed their analgesic effects using the Eddy hot plate method in rats. Compounds derived from this base structure showed promising analgesic activity comparable to conventional drugs like Diclofenac .

Biological Studies

- Antifungal and Antimicrobial Activities : The compound has been studied for its antifungal properties, particularly against pathogens like Candida albicans. Its mechanism may involve disrupting ergosterol synthesis, which is crucial for fungal cell membrane integrity.

- Cell Cycle Modulation : In vitro studies have shown that derivatives of this compound can alter the cell cycle distribution in nasopharyngeal carcinoma cells, leading to inhibited proliferation through S-phase accumulation .

Material Science

- Electroluminescent Materials : The compound serves as a precursor in the synthesis of advanced materials, particularly electroluminescent devices. Its unique chemical structure allows for modifications that enhance material properties suitable for electronic applications.

Data Tables

Case Study 1: TRPM4 Inhibition in Prostate Cancer

A study evaluated the effects of this compound on prostate cancer cell lines. The compound was shown to inhibit cell proliferation significantly, suggesting its potential as a therapeutic agent against prostate cancer. Further investigations into its mechanism revealed interactions with cellular pathways involved in apoptosis and proliferation.

Case Study 2: Analgesic Activity Evaluation

In another study, various derivatives of this compound were synthesized and tested for analgesic activity using the Eddy hot plate method. Compounds demonstrated effective pain relief comparable to established analgesics, indicating their potential for development into new pain management therapies.

作用機序

The mechanism of action of 2-(Naphthalen-1-yloxy)acetamide, particularly in its role as a TRPM4 inhibitor, involves the inhibition of the transient receptor potential melastatin 4 (TRPM4) channel. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells. The compound interacts with the TRPM4 channel, blocking its activity and thereby affecting cellular calcium homeostasis .

類似化合物との比較

Similar Compounds

2-(Naphthalen-2-yloxy)acetamide: Similar in structure but with the ether linkage at the 2-position of the naphthalene ring.

Naphthoxyacetic acid: Contains a carboxylic acid group instead of an acetamide group.

Naphthylacetamide: Lacks the ether linkage and has a direct connection between the naphthalene ring and the acetamide group.

Uniqueness

2-(Naphthalen-1-yloxy)acetamide is unique due to its specific ether linkage at the 1-position of the naphthalene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in medicinal chemistry and material science.

生物活性

Overview

2-(Naphthalen-1-yloxy)acetamide is an organic compound classified as an acetamide, featuring a naphthalene ring linked to an acetamide group through an ether bond. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and material science. This article delves into the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications.

The primary target of this compound is the Transient Receptor Potential Melastatin 4 (TRPM4) channel and cytochrome P450 lanosterol 14α-demethylase in Candida albicans. These targets indicate its role in influencing cellular pathways related to cell proliferation , apoptosis , and ergosterol synthesis . The compound has demonstrated promising antiproliferative activity against various cancer cell lines, particularly prostate cancer cells.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against several human cancer cell lines. For instance:

- Prostate Cancer : The compound exhibited significant cytotoxicity against prostate cancer cell lines, suggesting its potential as a therapeutic agent.

- Nasopharyngeal Carcinoma : A derivative of naphthalene-based acetamides showed an IC(50) value of 0.6 μM against NPC-TW01 cells, indicating strong inhibition of cell proliferation through cell cycle alteration .

Cytotoxicity Studies

Cytotoxicity assays using various mammalian cell lines have been conducted to evaluate the safety and efficacy of this compound. The results indicated selective cytotoxicity towards cancer cells while sparing normal peripheral blood mononuclear cells at concentrations up to 50 μM .

Applications in Medicinal Chemistry

The compound's potential applications include:

- TRPM4 Inhibition : As a TRPM4 inhibitor, it may be useful in treating conditions associated with abnormal cellular proliferation.

- Antifungal Activity : Its effectiveness against Candida albicans positions it as a candidate for antifungal drug development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 2-(Naphthalen-2-yloxy)acetamide | Ether-linked | Similar mechanism but different potency |

| Naphthoxyacetic acid | Carboxylic acid | Exhibits anti-inflammatory properties |

| Naphthylacetamide | Direct link | Lacks specific ether-linked activity |

This table illustrates how the structural differences impact their biological activities and therapeutic potential.

特性

IUPAC Name |

2-naphthalen-1-yloxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZGTCIAWFYNLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2-(Naphthalen-1-yloxy)acetamide contribute to its local anesthetic activity?

A1: While the exact mechanism of action isn't detailed in the provided research [, ], it's likely that this compound derivatives, like many local anesthetics, exert their effects by interacting with voltage-gated sodium channels in neurons. These channels are crucial for generating action potentials, the electrical signals that transmit pain sensations. By blocking these channels, the compounds prevent pain signals from reaching the brain.

Q2: What is the significance of the dissociation constant (pKa) in the context of this compound's anesthetic activity?

A2: The dissociation constant (pKa) is a crucial parameter for local anesthetics as it dictates the ratio of ionized to unionized forms of the molecule at a given pH. For this compound (specifically the derivative with a diethylaminoethyl substituent on the acetamide nitrogen), the pKa was determined to be 8.6 []. This means that at physiological pH (around 7.4), a significant portion of the molecule exists in its ionized form.

Q3: Were there any notable findings regarding the in vivo activity of this compound derivatives?

A3: Yes, the research highlighted promising results for one particular derivative, N-(2-Diethylaminoethyl)-2-(naphthalen-1-yloxy)acetamide oxalate []. In various animal models (infiltration anesthesia, sciatic nerve block, and corneal anesthesia), this compound demonstrated local anesthetic activity comparable to lidocaine in terms of potency, onset time, and duration of action []. This suggests that this compound derivatives hold potential for further development as local anesthetic agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。